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Clinical Guidelines for Raltegravir in Occupational PEP

Indications and Rationale

Raltegravir is indicated for postexposure prophylaxis of HIV infection following occupational exposure in

healthcare personnel and others exposed via percutaneous injury or mucous membrane contact with

potentially infectious fluids [1]. The rationale for using PEP is based on the window of opportunity to

prevent establishment of chronic HIV infection after exposure, with raltegravir providing rapid viral

suppression [2].

Recommended Regimen and Dosing

The preferred regimen consists of raltegravir 400mg twice daily combined with two NRTIs (tenofovir

disoproxil fumarate + emtricitabine) [1] [3]. Therapy should be initiated as soon as possible, preferably

within hours of exposure, and continued for 4 weeks [1].

Table 1: Raltegravir Dosing for Occupational HIV PEP
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Population Formulation Dosage Frequency Duration

Adults 400mg film-coated
tablets

400mg Twice daily 4 weeks

Adults unable to swallow
tablets

100mg chewable
tablets

300mg (three 100mg
tablets)

Twice daily 4 weeks

Efficacy and Safety Evidence Base

Clinical Trial Evidence

A prospective, open-label, controlled study demonstrated that a raltegravir-containing PEP regimen had a

high completion rate and was well tolerated. The study reported significantly fewer gastrointestinal side

effects compared to a protease inhibitor-based regimen [3].

Table 2: Clinical Evidence for Raltegravir in PEP

Study Design Participants Comparator
Completion
Rate

Key Findings

Prospective,

randomized,
open-label

16 healthcare

workers

Lopinavir/ritonavir

+ Truvada

High

completion in
both arms

Significantly fewer GI

side effects with
raltegravir (p=0.035 for

diarrhea)

Observational Historical

controls

Zidovudine-based

PEP

N/A Raltegravir regimens

better tolerated with
fewer discontinuations

Tolerability and Adverse Effects
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Raltegravir is generally well tolerated with a favorable side effect profile. Common adverse effects include

diarrhea, nausea, headache, and rash [1] [4]. Unlike some antiretrovirals, raltegravir does not adversely affect

lipid profiles [4].

Drug Interactions and Pharmacology

Key Drug Interactions

Raltegravir has relatively few drug interactions since it is metabolized primarily by UGT1A1

glucuronidation rather than cytochrome P450 enzymes [5]. However, several important interactions require

attention:

Antacids and mineral supplements: Cations such as calcium, magnesium, and aluminum can
chelate raltegravir and significantly reduce its absorption. Dosing should be separated by at least 6

hours [4].
Rifampin: Coadministration reduces raltegravir concentrations; the dose should be increased to

800mg twice daily when used with rifampin [1] [5].
Atazanavir: Increases raltegravir exposure by approximately 41-72%, though this is not considered

clinically significant and does not require dose adjustment [5].

Pharmacological Considerations

Raltegravir is a HIV integrase strand transfer inhibitor that blocks the integration of viral DNA into the host

genome [6]. It demonstrates rapid absorption with a median Tmax of approximately 1 hour in fasted state

and biphasic elimination with a terminal half-life of 7-12 hours [5]. Protein binding is approximately 83%,

and the drug is primarily eliminated through glucuronidation [5].

Experimental Protocols for Research Applications

Protocol 1: In Vitro P-glycoprotein Interaction Assay
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Raltegravir's interaction with efflux transporters can be evaluated using the following methodology adapted

from published research [7]:

Materials:

Human lymphocytes from healthy donors
Raltegravir test solutions (1-10 μg/mL)

Anti-P-gp monoclonal antibody for detection
Flow cytometer

Procedure:

Isolate PBMCs from peripheral blood using density gradient centrifugation
Incubate lymphocytes with raltegravir at concentrations of 1, 5, and 10 μg/mL for 24 hours

Label cells with anti-P-gp antibody and appropriate isotype control
Analyze P-gp surface expression using flow cytometry

Calculate mean fluorescence intensity (MFI) for quantitative comparison

Expected Results: Raltegravir does not significantly alter P-gp expression or functional activity in human

lymphocytes, distinguishing it from some protease inhibitors and NNRTIs that induce P-gp [7].

Protocol 2: Cellular Uptake and Efflux Assay

This protocol evaluates raltegravir's cellular penetration and efflux transporter interactions:

Materials:

hCMEC/D3 cell line (human brain microvessel endothelial cells)
[³H]-labeled raltegravir or LC-MS/MS for quantification

Transport buffer (Hanks' Balanced Salt Solution with 10mM HEPES)
P-gp inhibitors (verapamil, cyclosporin A) as controls

Procedure:

Culture hCMEC/D3 cells on collagen-coated transwell inserts until confluent
Add raltegravir to donor compartment with/without P-gp inhibitors

Sample from receiver compartment at timed intervals (15, 30, 60, 120 min)
Quantify drug concentrations using LC-MS/MS

Calculate apparent permeability coefficients and efflux ratios
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Interpretation: Raltegravir is a P-gp substrate but is not expected to induce P-gp expression at the blood-

brain barrier, unlike some other antiretrovirals [8].

Visual Overview of PEP Implementation

The following workflow diagrams illustrate the clinical decision pathway and pharmacological mechanisms

of raltegravir in PEP:
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Occupational HIV Exposure

Immediate Risk Assessment:
- Exposure Type

- Source HIV Status
- Fluid Type

PEP Indicated?

Initiate PEP Regimen:
Raltegravir 400mg BID

+ 2 NRTIs

 Yes

PEP Completion

 No
Initiate Within Hours

(Ideal: <2 hours)
Max: 72 hours

4-Week Therapy:
- Adherence Support

- Adverse Effect Monitoring
- Follow-up Testing

Click to download full resolution via product page
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Oral Administration

Rapid Absorption
Tmax ≈ 1 hour (fasted)

UGT1A1 Glucuronidation
No CYP450 Involvement

P-glycoprotein Substrate
Limited Blood-Brain Barrier Penetration

Integrase Inhibition
Blocks Viral DNA Integration

Elimination:
Feces (51%) & Urine (32%)

Half-life: 7-12 hours

Click to download full resolution via product page

Research Implications and Future Directions

The favorable drug interaction profile of raltegravir, particularly its lack of induction of efflux transporters

like P-glycoprotein, makes it an excellent candidate for PEP regimens where patients may require

concomitant medications [7] [8]. Future research should focus on:

Novel formulations with improved bioavailability and penetration into viral reservoirs

Combination therapies with other antiretrovirals with complementary resistance profiles
Pharmacogenomic studies exploring how UGT1A1 polymorphisms affect raltegravir efficacy in

diverse populations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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